![molecular formula C13H20N2O2 B1484075 6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-12-4](/img/structure/B1484075.png)
6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
A compound’s description would typically include its IUPAC name, molecular formula, and structure. It may also include information about the functional groups present in the molecule .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Structural Analysis and Molecular Characteristics
- The study of molecular structures, including the analysis of tetrahydropyrimidine-2,4-dione derivatives, reveals insights into their planar configurations and intermolecular interactions. Such analyses contribute to understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and drug design (El‐Brollosy et al., 2012).
Synthetic Routes and Chemical Reactions
- Research on the regioselective synthesis of pyrimidine annelated heterocycles demonstrates the versatility of tetrahydropyrimidine derivatives as intermediates for generating complex heterocyclic structures, highlighting their significance in synthetic organic chemistry (Majumdar et al., 2001).
- Investigations into the synthesis and reactions of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, underscore the potential for creating biologically active compounds based on the tetrahydropyrimidine scaffold. These studies provide a foundation for developing new therapeutic agents (El-Gazzar et al., 2006).
Potential Biological and Pharmacological Applications
- The synthesis and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists illustrate the therapeutic potential of tetrahydropyrimidine derivatives in treating reproductive diseases. Such research highlights the importance of the tetrahydropyrimidine core in medicinal chemistry and drug discovery processes (Guo et al., 2003).
Herbicidal Activities
- Synthesis and preliminary bioassay tests of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds show that some derivatives exhibit significant herbicidal activities, indicating the potential agricultural applications of tetrahydropyrimidine derivatives (Huazheng, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(cyclohexylmethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-15-12(16)9-11(14-13(15)17)8-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBEWMVAYUXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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